molecular formula C12H17NO2 B1416960 N-(3,5-Dimethoxybenzyl)cyclopropanamine CAS No. 625435-20-3

N-(3,5-Dimethoxybenzyl)cyclopropanamine

Cat. No.: B1416960
CAS No.: 625435-20-3
M. Wt: 207.27 g/mol
InChI Key: BTBDLUOYLCXSMK-UHFFFAOYSA-N
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Description

“N-(3,5-Dimethoxybenzyl)cyclopropanamine” is a research chemical with the CAS number 625435-20-3 . It has a molecular weight of 207.27 and a molecular formula of C12H17NO2 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: COC1=CC(=CC(=C1)CNC2CC2)OC . The InChI representation is: InChI=1S/C12H17NO2/c1-14-11-5-9(6-12(7-11)15-2)8-13-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 207.27 and a molecular formula of C12H17NO2 . It has a LogP value of 2.34670, indicating its lipophilicity .

Scientific Research Applications

Photochemistry and Solvolysis

The photochemistry and solvolysis of 3,5-dimethoxybenzyl compounds, including those similar to N-(3,5-Dimethoxybenzyl)cyclopropanamine, have been studied. In these compounds, the presence of leaving groups such as acetate, chloride, bromide, iodide, and others, contributes to the understanding of their chemical behavior under light exposure and in solvents. This knowledge is important in organic synthesis and photochemistry research (DeCosta et al., 2000).

CNS Biological Targets

Cyclopropanamine compounds, such as this compound, have been explored for their potential impact on the central nervous system (CNS). Specifically, they have been linked to the inhibition of Lysine-specific demethylase-1 (LSD1), an enzyme involved in the regulation of gene expression through histone modification. This area of research is particularly relevant for therapeutic approaches in conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).

Chromatographic Analysis

The chromatographic analysis of N-benzyl and dimethoxybenzyl derivatives, including those related to this compound, has been carried out to understand their properties. This type of study is crucial in forensic chemistry for the identification of novel psychoactive substances (Y. Abiedalla et al., 2021).

Metal-Catalyzed Reactions

Studies on metal carbenoids generated from cyclopropenes, a category that includes this compound, have focused on their reactivity in cyclopropanation and C-H insertion reactions. These reactions are of significant interest in the field of organic synthesis, offering routes to a variety of complex molecular structures (Alexis Archambeau et al., 2015).

Alzheimer's Disease Therapy

Compounds structurally related to this compound have been studied for their potential application in Alzheimer's disease therapy. These compounds, due to their affinity for metal ions, could disrupt aberrant metal-peptide interactions in the brain, which is a promising approach in the treatment of Alzheimer's (T. Storr et al., 2009).

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-11-5-9(6-12(7-11)15-2)8-13-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBDLUOYLCXSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC2CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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